Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-
Overview
Description
BPR-0L075, also known as 6-methoxy-3-(3’,4’,5’-trimethoxybenzoyl)-1H-indole, is a novel synthetic indole compound. It was discovered through research aimed at identifying new microtubule inhibitors. BPR-0L075 inhibits tubulin polymerization by binding to the colchicine-binding site of tubulin, making it a potent antimitotic agent. This compound has shown significant cytotoxic activity against various human tumor cell lines, with IC50 values in the single-digit nanomolar range .
Preparation Methods
Synthetic Routes and Reaction Conditions
BPR-0L075 is synthesized through a series of chemical reactions involving the condensation of 6-methoxyindole with 3,4,5-trimethoxybenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for BPR-0L075 are not widely documented, the synthesis likely follows similar principles as the laboratory-scale preparation. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to achieve high yields and purity. Industrial production may also incorporate advanced purification techniques like column chromatography or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
BPR-0L075 primarily undergoes reactions related to its role as a microtubule inhibitor. These reactions include:
Binding to Tubulin: BPR-0L075 binds to the colchicine-binding site of tubulin, preventing tubulin polymerization and leading to microtubule destabilization.
Induction of Apoptosis: The compound induces apoptosis in cancer cells through the activation of the caspase-3 cascade and perturbation of mitochondrial membrane potential.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of BPR-0L075 include 6-methoxyindole, 3,4,5-trimethoxybenzoyl chloride, and triethylamine.
Major Products
The major product of the synthesis is BPR-0L075 itself, which is obtained after purification. The compound is characterized by its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Scientific Research Applications
BPR-0L075 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
BPR-0L075 exerts its effects by binding to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and the formation of abnormal mitotic spindles. The compound subsequently triggers apoptosis through the activation of the caspase-3 cascade, perturbation of mitochondrial membrane potential, and phosphorylation of Bcl-2 .
Comparison with Similar Compounds
BPR-0L075 is unique among microtubule inhibitors due to its potent cytotoxic activity and ability to overcome multidrug resistance. Similar compounds include:
Colchicine: A well-known microtubule inhibitor that also binds to the colchicine-binding site of tubulin but is less effective against multidrug-resistant cancer cells.
Paclitaxel: A microtubule stabilizer that differs from BPR-0L075 in its mechanism of action but is also used in cancer treatment.
BPR-0L075 stands out due to its potent activity against a wide range of cancer cell lines and its potential to be developed into a therapeutic agent for drug-resistant cancers .
Properties
IUPAC Name |
(6-methoxy-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(10-20-15(13)9-12)18(21)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-10,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJVBXKFBQNDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210285 | |
Record name | BPR-0L075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613679-11-1 | |
Record name | BPR-0L075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613679111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BPR-0L075 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BPR-0L075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BPR-0L075 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W918223VQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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